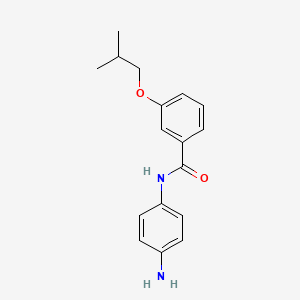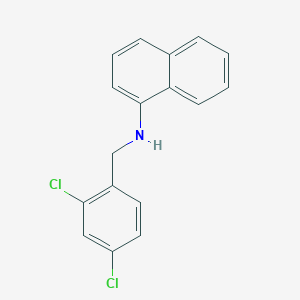
N-(2,4-Dichlorobenzyl)-1-naphthalenamine
概要
説明
N-(2,4-Dichlorobenzyl)-1-naphthalenamine: is an organic compound that features a naphthalene ring bonded to an amine group, which is further substituted with a 2,4-dichlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,4-Dichlorobenzyl)-1-naphthalenamine typically begins with 1-naphthylamine and 2,4-dichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrially, the process can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: N-(2,4-Dichlorobenzyl)-1-naphthalenamine can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.
Substitution: The 2,4-dichlorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized aromatic compounds with diverse substituents.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: N-(2,4-Dichlorobenzyl)-1-naphthalenamine serves as a building block for the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological systems due to its unique structural features.
Medicine:
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N-(2,4-Dichlorobenzyl)-1-naphthalenamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The 2,4-dichlorobenzyl group can enhance binding affinity to certain biological targets, while the naphthalene ring provides a rigid framework that can interact with hydrophobic pockets in proteins. The exact pathways involved depend on the specific application and target.
類似化合物との比較
N-(2,4-Dichlorobenzyl)-indolylchalcones: These compounds share the 2,4-dichlorobenzyl group but have an indole ring instead of a naphthalene ring.
2,4-Dichlorobenzyl alcohol: This compound has a similar 2,4-dichlorobenzyl group but lacks the amine and naphthalene components.
Uniqueness:
Structural Features: The combination of the naphthalene ring and the 2,4-dichlorobenzyl group in N-(2,4-Dichlorobenzyl)-1-naphthalenamine provides unique electronic and steric properties that are not present in similar compounds.
Applications: Its specific structure allows for unique applications in medicinal chemistry and materials science that are not possible with other similar compounds.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N/c18-14-9-8-13(16(19)10-14)11-20-17-7-3-5-12-4-1-2-6-15(12)17/h1-10,20H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQXDNJTYFSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


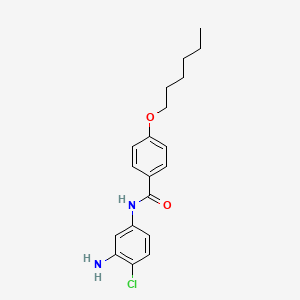
![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)

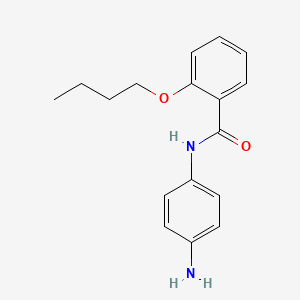
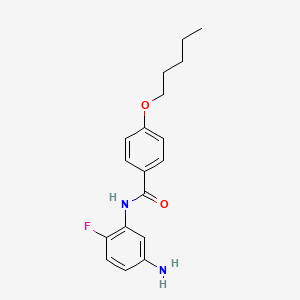
![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)
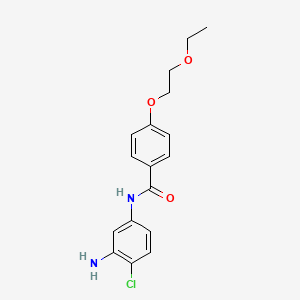
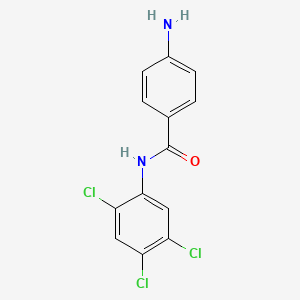

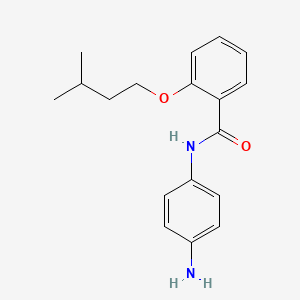
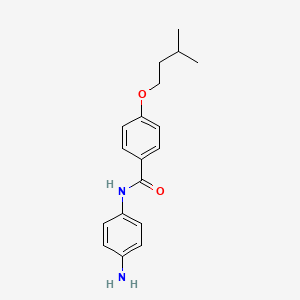
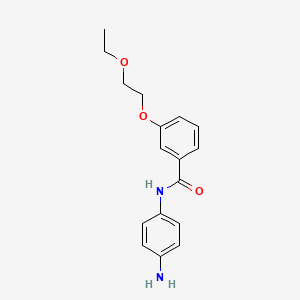
![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)
